molecular formula C8H11ClGeO2 B14374855 5-(Trimethylgermyl)furan-2-carbonyl chloride CAS No. 90260-96-1

5-(Trimethylgermyl)furan-2-carbonyl chloride

Cat. No.: B14374855
CAS No.: 90260-96-1
M. Wt: 247.25 g/mol
InChI Key: ICMPOGJRGHEKAR-UHFFFAOYSA-N
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Description

5-(Trimethylgermyl)furan-2-carbonyl chloride is an organogermanium compound that features a furan ring substituted with a trimethylgermyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylgermyl)furan-2-carbonyl chloride typically involves the reaction of 5-(Trimethylgermyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The general reaction scheme is as follows:

5-(Trimethylgermyl)furan-2-carboxylic acid+SOCl25-(Trimethylgermyl)furan-2-carbonyl chloride+SO2+HCl\text{5-(Trimethylgermyl)furan-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(Trimethylgermyl)furan-2-carboxylic acid+SOCl2​→5-(Trimethylgermyl)furan-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with efficient cooling and stirring mechanisms to ensure uniform reaction conditions. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acid chlorides.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylgermyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Alcohols: Formed through reduction reactions.

    Dicarboxylic Acid Derivatives: Formed through oxidation reactions.

Scientific Research Applications

5-(Trimethylgermyl)furan-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trimethylgermyl)furan-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the trimethylgermyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Trimethylsilyl)furan-2-carbonyl chloride: Similar structure but with a silicon atom instead of germanium.

    5-(Trimethylstannyl)furan-2-carbonyl chloride: Similar structure but with a tin atom instead of germanium.

    Furan-2-carbonyl chloride: Lacks the trimethylgermyl group, making it less sterically hindered.

Uniqueness

5-(Trimethylgermyl)furan-2-carbonyl chloride is unique due to the presence of the trimethylgermyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of organogermanium compounds and provides unique reactivity patterns compared to its silicon and tin analogs.

Properties

CAS No.

90260-96-1

Molecular Formula

C8H11ClGeO2

Molecular Weight

247.25 g/mol

IUPAC Name

5-trimethylgermylfuran-2-carbonyl chloride

InChI

InChI=1S/C8H11ClGeO2/c1-10(2,3)7-5-4-6(12-7)8(9)11/h4-5H,1-3H3

InChI Key

ICMPOGJRGHEKAR-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C1=CC=C(O1)C(=O)Cl

Origin of Product

United States

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